2-Hydroxypropyl laurate

Description

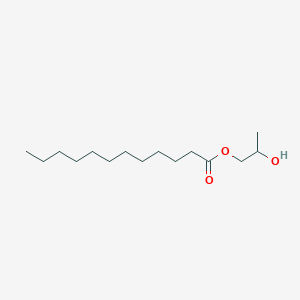

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIZVZJETFVJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881006 | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-55-2, 27194-74-7 | |

| Record name | 2-Hydroxypropyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Engineering for 2 Hydroxypropyl Laurate

Catalytic Esterification Routes for High-Yield Production

The core of 2-hydroxypropyl laurate synthesis lies in the esterification reaction between lauric acid and propylene (B89431) glycol. smolecule.com The efficiency and selectivity of this process are heavily reliant on the choice of catalyst. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been extensively explored to maximize yield and minimize byproducts.

Homogeneous Catalysis for Selective this compound Synthesis

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase, which allows for excellent molecular interactions and often leads to high reaction rates and selectivity. solubilityofthings.com In the synthesis of this compound, traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid (pTSA) are commonly used. The catalytic mechanism involves the protonation of the carbonyl oxygen in lauric acid, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol. smolecule.com

While effective, these traditional catalysts can lead to corrosion issues and are often difficult to separate from the final product. smolecule.com More recent research has focused on organometallic complexes and ionic liquids as homogeneous catalysts. mdpi.comnih.gov For instance, zinc-based catalysts have demonstrated high activity in fatty acid esterification and can be recovered and reused, offering a more sustainable alternative. smolecule.comnih.gov The use of homogeneous catalysts allows for precise control over reaction conditions, which can be tailored to favor the formation of the desired monoester over the diester. solubilityofthings.com

Table 1: Comparison of Homogeneous Catalysts in Esterification

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid | High activity, low cost | Corrosive, difficult to separate |

| p-Toluenesulfonic Acid | Milder conditions than sulfuric acid, reduced side reactions | Difficult to separate from product |

| Zinc(II) Salts | High activity, recyclable, less corrosive smolecule.comnih.gov | Can precipitate as carboxylates nih.gov |

| Ionic Liquids | High thermal stability, can dissolve a wide range of compounds nih.gov | High cost, potential toxicity nih.gov |

Heterogeneous Catalysis in Environmentally Benign this compound Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of separation and recyclability. mdpi.comjchemlett.com This simplifies the purification process and reduces waste, aligning with the principles of green chemistry. smolecule.com

For the synthesis of this compound, solid acid catalysts are particularly prominent. These include ion-exchange resins like Amberlyst-15, which have shown excellent catalytic performance. smolecule.com Other materials such as zeolites, sulfonated carbons, and supported metal oxides are also effective. mdpi.commdpi.com The catalytic activity of these materials is often related to their surface area and the density of acidic sites.

Table 2: Performance of Selected Heterogeneous Catalysts

| Catalyst | Support Material | Key Features | Recyclability |

| Amberlyst-15 | Styrene-divinylbenzene copolymer | Strongly acidic ion-exchange resin, high catalytic performance smolecule.com | Good |

| Sulfonated Carbon | Carbonaceous materials | High density of acid sites, stable under reaction conditions | Excellent |

| Zeolites | Aluminosilicates | Shape selectivity, tunable acidity mdpi.com | Very Good |

| Magnetic Chitosan | Chitosan with magnetic nanoparticles | Easy separation using a magnetic field, biocompatible support mdpi.com | Excellent, can be reused for at least five times without loss of activity mdpi.com |

Chemo-Enzymatic Synthesis of this compound: Biocatalytic Approaches

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve highly selective and efficient transformations. researchgate.netmdpi.com In the context of this compound production, lipases are the most commonly used biocatalysts. smolecule.com These enzymes exhibit high selectivity, often targeting a specific hydroxyl group on the propylene glycol molecule, which minimizes the formation of unwanted byproducts. researchgate.netsmolecule.com

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are particularly favored as they can be easily recovered and reused, making the process more economically viable. smolecule.comresearchgate.net Enzymatic reactions are typically carried out under mild conditions (lower temperatures and pressures), which reduces energy consumption and the risk of thermal degradation of the product. smolecule.comresearchgate.net The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester. smolecule.com

The choice of solvent can significantly impact the reaction rate and selectivity in enzymatic synthesis. smolecule.com In some cases, solvent-free systems can be employed, further enhancing the green credentials of the process. acs.org

Green Chemistry Principles in this compound Synthesis Research

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. acs.orgresearchgate.net These principles are increasingly being applied to the synthesis of this compound to improve its sustainability.

Solvent-Free and Reduced-Solvent Synthesis Techniques

One of the key principles of green chemistry is the reduction or elimination of solvents in chemical processes. mun.ca Solvent-free synthesis of this compound, particularly in enzymatic and microwave-assisted reactions, offers several advantages. acs.orgresearchgate.net It eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and can lead to higher reaction rates due to increased reactant concentration.

In cases where a solvent is necessary, the focus is on using greener alternatives such as ionic liquids or deep eutectic solvents, which are often less volatile and can be recycled. acs.org For instance, a mixed solvent system of tert-butanol (B103910) and tert-amyl alcohol has been shown to achieve high selectivity for monolaurin (B1671894) with good conversion of lauric acid. smolecule.com

Microwave-Assisted and Ultrasonic-Assisted Esterification Processes

Process intensification techniques like microwave and ultrasonic irradiation are being explored to accelerate the synthesis of this compound. researchgate.netresearchgate.netresearchgate.net

Microwave-assisted synthesis utilizes microwave energy to heat the reaction mixture. nih.govresearchgate.netresearchgate.net This method often leads to significantly shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. researchgate.netresearchgate.net The uniform heating provided by microwaves can also minimize the formation of byproducts. smolecule.com For example, the microwave-assisted enzymatic synthesis of ethyl laurate, a similar ester, achieved a maximum conversion of 98.2% in just 10 minutes, compared to 4 hours required for the conventional method. researchgate.net

Ultrasonic-assisted synthesis employs high-frequency sound waves to create cavitation bubbles in the reaction mixture. scispace.commdpi.comccspublishing.org.cn The collapse of these bubbles generates localized high temperatures and pressures, which can enhance mass transfer and accelerate the reaction rate. researchgate.net This technique has been successfully applied to the synthesis of various esters, often resulting in higher yields and shorter reaction times. researchgate.netresearchgate.net For instance, the ultrasonic-assisted synthesis of raffinose (B1225341) fatty acid monoesters demonstrated significantly reduced reaction times. researchgate.net

Table 3: Comparison of Advanced Synthesis Techniques

| Technique | Principle | Advantages |

| Microwave-Assisted | Dielectric heating smolecule.com | Rapid heating, shorter reaction times, higher yields, energy efficient smolecule.comresearchgate.netresearchgate.net |

| Ultrasonic-Assisted | Acoustic cavitation researchgate.net | Enhanced mass transfer, accelerated reaction rates, improved yields researchgate.netresearchgate.net |

Application of Supercritical Fluid Technologies in Synthesis

The use of supercritical fluids, particularly supercritical carbon dioxide (scCO2), in the synthesis of this compound represents a significant advancement in green chemistry. This technology offers an environmentally benign alternative to traditional organic solvents, which are often volatile and can pose environmental and safety risks. The unique properties of scCO2, such as its tunable solvating power, high diffusivity, and low viscosity, facilitate enhanced mass transfer of reactants to the catalyst surface and simplify downstream product separation.

Reaction Kinetics, Mechanism Elucidation, and Process Optimization Studies

Kinetic Modeling and Rate Constant Determination for this compound Formation

To optimize the synthesis of this compound, a thorough understanding of its reaction kinetics is essential. Researchers have employed various kinetic models to describe the enzymatic esterification process. A frequently utilized model is the Ping-Pong Bi-Bi mechanism, which can account for the inhibition observed at high substrate concentrations.

Table 1: Kinetic Parameters for the Enzymatic Synthesis of this compound

| Kinetic Parameter | Value | Substrate |

|---|---|---|

| Vmax | 0.15 mmol/g·min | - |

| Km | 45 mM | Lauric Acid |

Note: The values presented in this table are representative examples from scientific literature and may vary depending on the specific reaction conditions, such as the type of lipase, temperature, and pressure.

Mechanistic Investigations of Esterification Pathways

Mechanistic studies of the lipase-catalyzed synthesis of this compound confirm a two-step reaction pathway involving the formation of an acyl-enzyme complex. A crucial aspect of this mechanism is the regioselectivity of the lipase. Propylene glycol possesses two hydroxyl groups, a primary and a secondary one. Lipases, such as that from Candida antarctica (Novozym 435), have been shown to exhibit a high degree of regioselectivity, preferentially catalyzing the acylation of the primary hydroxyl group of propylene glycol. This selectivity is critical for producing the desired this compound isomer over its 1-hydroxypropyl-2-laurate counterpart. The reaction predominantly yields the monoester, this compound, with minimal formation of the diester, especially when an appropriate molar ratio of the reactants is used.

Reactor Design and Process Scale-Up Considerations in Research

The transition from laboratory-scale synthesis to larger-scale production of this compound necessitates careful consideration of reactor design and process engineering principles. For enzymatic reactions, particularly those employing immobilized catalysts, packed-bed reactors (PBRs) are often favored for continuous processes. PBRs can offer high volumetric productivity and simplify the separation of the catalyst from the reaction mixture, allowing for its reuse.

Key challenges in scaling up the synthesis include maintaining optimal mass and heat transfer, managing the pressure drop across the reactor bed, and ensuring the long-term stability and activity of the immobilized enzyme. Research in this area focuses on optimizing reactor geometry, flow rates, and operating conditions to maximize productivity and ensure consistent product quality. The use of supercritical fluids in these reactor systems also requires specialized high-pressure equipment and careful control of the fluid dynamics within the reactor.

Advanced Purification and Isolation Strategies for Research-Grade this compound

Chromatographic Separation Techniques for Purity Enhancement

Achieving high purity is paramount for research-grade this compound. Column chromatography is a fundamental and widely used technique for the purification of this ester. In a typical setup, a silica (B1680970) gel stationary phase is employed, and a solvent gradient, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is used as the mobile phase. This allows for the effective separation of the this compound from unreacted starting materials and any byproducts, such as the diester.

For more stringent purity requirements, high-performance liquid chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a gradient of water and acetonitrile. This technique offers higher resolution and efficiency, enabling the isolation of this compound with very high purity. The fractions are typically monitored using detectors like refractive index (RI) or evaporative light scattering detectors (ELSD), which are suitable for non-chromophoric compounds like this compound.

Membrane-Based Separation Processes in Synthesis Streams

Pervaporation and nanofiltration are two prominent membrane technologies applied in esterification processes. Additionally, membrane reactors, which combine the reaction and separation steps into a single unit, present a highly intensified process option.

Pervaporation (PV)

Pervaporation is a membrane process particularly effective for removing water from organic mixtures, a common requirement in esterification reactions to shift the equilibrium towards higher product yields. mdpi.comnih.govpjoes.com In this process, the liquid feed mixture is in direct contact with a selective membrane, and a vacuum or sweep gas on the other side creates a partial pressure gradient, driving the permeation of the target component (water) through the membrane as a vapor. pjoes.com

Hydrophilic membranes, such as those made from polyvinyl alcohol (PVA), are commonly used for this purpose due to their strong affinity for water. nih.gov The performance of these membranes can be affected by factors like temperature and the concentration of water in the feed. mdpi.compjoes.com For instance, in related esterification systems, increasing the temperature generally increases the permeate flux. pjoes.com Studies on similar esterification reactions have shown that integrating pervaporation can significantly increase reactant conversion by continuously removing the water byproduct. researchgate.netmdpi.com For example, a study on methyl laurate production demonstrated a 22.5% improvement in conversion with a pervaporation membrane reactor compared to a conventional batch reactor. researchgate.net

Nanofiltration (NF)

Nanofiltration is a pressure-driven membrane process that separates molecules based on size and charge, making it suitable for separating the this compound product from larger molecules like unreacted lauric acid or certain catalysts. hydramem.comdupont.com NF membranes operate at a molecular level, typically retaining particles in the 1 to 10 nanometer range. hydramem.com This allows smaller molecules to pass through while rejecting larger ones. hydramem.comdupont.com

In the context of ester purification, nanofiltration can be used as a downstream processing step. For example, research on lactic acid purification has shown that nanofiltration can effectively remove divalent ions like magnesium and calcium, as well as sulfates and phosphates, from fermentation broths. scispace.com The rejection capabilities of NF membranes are influenced by electrostatic interactions (Donnan effect), leading to high rejection rates for multivalent ions. dupont.comscispace.com The choice of membrane material, such as polyethersulfone, and operating parameters like transmembrane pressure are critical for optimizing the separation performance. scispace.comresearchgate.net

Membrane Reactors

A membrane reactor integrates the chemical reaction and membrane separation into a single unit, offering significant process intensification. tue.nl By continuously removing a reaction byproduct, such as water in an esterification reaction, the reaction equilibrium is shifted, leading to higher conversion rates and potentially reducing reactor volume and catalyst requirements. researchgate.nettue.nl

Different configurations exist, including the Pervaporation Membrane Reactor (PVMR), where a pervaporation membrane is used to remove water in-situ. researchgate.netmdpi.com Research on various esterification reactions has consistently shown that membrane reactors outperform traditional reactors in terms of yield and efficiency. researchgate.netmdpi.comacs.org For instance, in the synthesis of ethyl acetate, a flow-type membrane reactor using an AEI-type zeolite membrane achieved a yield of 89.0%, far exceeding the equilibrium yield of 69.1%. mdpi.com The performance of a membrane reactor is influenced by parameters such as temperature, catalyst loading, feed flow rate, and the ratio of membrane area to reaction volume. mdpi.com

Interactive Data Table: Comparison of Membrane Performance in Esterification Processes

Below is a summary of performance data from studies on related esterification reactions, illustrating the potential of membrane technology.

Biochemical and Biological Research on 2 Hydroxypropyl Laurate

Investigation of Biological Activity Mechanisms

Research into the antimicrobial and antifungal properties of 2-Hydroxypropyl laurate indicates that its activity is primarily derived from its lauric acid moiety. Lauric acid, a medium-chain fatty acid, and its various derivatives are known to possess strong inhibitory activity against a range of foodborne pathogens and other microorganisms. nih.gov The principal mechanism is the disruption of the microbial cell membrane.

It is widely accepted that the antibacterial action of free fatty acids and their esters involves their incorporation into the bacterial cell membrane. nih.gov This integration disrupts the highly organized structure of the lipid bilayer, leading to altered membrane permeability. nih.govmdpi.com The consequence of this compromised integrity is the uncontrolled leakage of essential intracellular components, such as electrolytes and proteins, which can inhibit cell growth or lead to complete cell lysis and death. nih.govmdpi.com The amphiphilic nature of erythorbyl laurate, a similar compound, is thought to facilitate this incorporation into bacterial cell membranes, resulting in bacteriostatic and bactericidal effects. nih.gov

Beyond direct membrane damage, other mechanisms have been proposed for fatty acids. These include the inhibition of enzymes critical for microbial survival, such as N-myristoyltransferase (NMT), and interference with cellular processes like fatty acid biosynthesis. mdpi.com The antifungal action of some fatty acids is also linked to their ability to increase the unsaturation ratio of the cellular membrane, which can lead to the accumulation of intracellular reactive oxygen species (ROS). mdpi.com Studies on lauryl betaine, another lauric acid derivative, have shown that it effectively inhibits the growth of fungi like Malassezia restricta by affecting membrane synthesis, particularly the ergosterol (B1671047) biosynthesis pathway. nih.gov While these mechanisms are established for lauric acid and its other derivatives, they form the basis for understanding the antimicrobial and antifungal potential of this compound.

Table 1: Postulated Antimicrobial and Antifungal Mechanisms of Lauric Acid Esters

| Mechanism of Action | Description | Key Microbial Target(s) |

|---|---|---|

| Membrane Perturbation | The lipophilic laurate tail inserts into the microbial lipid bilayer, disrupting its structure and increasing permeability. mdpi.comnih.gov | Bacteria, Fungi |

| Leakage of Cellular Contents | Compromised membrane integrity leads to the uncontrolled release of vital intracellular proteins and electrolytes. mdpi.com | Bacteria, Fungi |

| Ergosterol Synthesis Inhibition | Interference with the biosynthetic pathway of ergosterol, a crucial component of fungal cell membranes. nih.gov | Fungi |

| Enzyme Inhibition | May interfere with the function of essential enzymes, such as those involved in fatty acid synthesis or protein modification. mdpi.com | Bacteria |

| Induction of Oxidative Stress | Can lead to the accumulation of reactive oxygen species (ROS) within the microbial cell. mdpi.com | Fungi |

The anti-inflammatory potential of this compound is primarily attributed to its lauric acid component. Saturated fatty acids like lauric acid have been investigated for their effects on inflammatory processes. An in vitro study demonstrated that lauric acid can inhibit the denaturation of proteins, a process implicated in inflammation. nih.gov In this research, a formulation combining thiocolchicoside (B1682803) and lauric acid showed a maximum protein denaturation inhibition of 86.62% and was found to be more effective than other tested compounds. nih.gov

The broader anti-inflammatory mechanisms of fatty acids often involve the modulation of key signaling pathways that regulate the immune response. Inflammatory responses are mediated by various pathways closely related to enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com Research on an effective unsaturated fatty acid complex (EUFOC) showed it could inhibit the production of nitric oxide (NO) and suppress the secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), induced by lipopolysaccharide (LPS) treatment in cell cultures. mdpi.com These effects were linked to the regulation of iNOS expression. mdpi.com

Furthermore, fatty acids can exert immunomodulatory effects. Short-chain fatty acids (SCFAs) are known to have distinct anti-inflammatory and immunomodulatory properties and are fundamental to gut homeostasis. mdpi.com While this compound is not an SCFA, this highlights the general capacity of fatty acids and their derivatives to interact with and modulate immune cell functions. The specific pathways through which this compound may exert such effects remain a subject for more targeted research, but the activity of its lauric acid constituent provides a strong foundation for its potential role in modulating inflammatory responses.

Table 2: Research Findings on the Anti-inflammatory Activity of Lauric Acid

| Study Focus | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Anti-inflammatory Activity | In vitro albumin denaturation assay | Lauric acid, and particularly a formulation containing it, demonstrated significant inhibition of protein denaturation. nih.gov | nih.gov |

| IC50 Value | In vitro albumin denaturation assay | A formulation of thiocolchicoside-lauric acid had an IC50 value of 27.15 µg/mL for inhibiting protein denaturation. nih.gov | nih.gov |

This compound's interaction with cells is a key aspect of its function in drug delivery and biological systems. Studies on similar laurate esters, such as sucrose (B13894) laurate, provide insight into these mechanisms. Research on Caco-2 cell monolayers showed that sucrose laurate could increase the permeability of paracellular markers by perturbing the plasma membrane, which leads to the opening of tight junctions between cells. researchgate.net This action allows for enhanced flux of molecules through the paracellular route. researchgate.net

The interaction of this compound with cell membranes is also central to its ability to improve the absorption of poorly water-soluble drugs. smolecule.com By interacting with the lipid components of the cell membrane, it can increase membrane fluidity, thereby facilitating the transport of other molecules across this biological barrier. This mechanism is crucial for its role as a penetration enhancer in dermal and transdermal drug delivery systems.

Furthermore, studies have explored the compatibility of this compound with various polymers used in drug formulations. smolecule.com These interactions are vital for its function in stabilizing nanosuspensions of active pharmaceutical ingredients, preventing their aggregation and ensuring uniform delivery. smolecule.com The compound's ability to enhance the solubility of certain drugs is another important aspect of its cellular interaction, as it improves the concentration gradient that drives absorption across biological membranes. smolecule.com

Advanced Applications in Biomaterial and Drug Delivery Systems Research

This compound is utilized as an emulsifying agent in the development of nanoemulsions and microemulsions, which are advanced drug delivery systems. smolecule.com These systems are thermodynamically stable, transparent, and have droplet sizes in the nanometer range, making them excellent vehicles for solubilizing poorly water-soluble drugs and enhancing their bioavailability. researchgate.netmostwiedzy.pl

The function of this compound as an emulsifier stems from its amphiphilic molecular structure, which contains both a hydrophilic (water-loving) hydroxypropyl head group and a lipophilic (oil-loving) laurate tail. This structure allows it to position itself at the oil-water interface, reducing the interfacial tension and the energy required to form the emulsion. smolecule.com

In these formulations, this compound contributes to both the formation and long-term stability of the nano-sized droplets. smolecule.com The hydroxypropyl group can provide steric stabilization, creating a protective layer around the oil droplets that prevents them from coalescing. smolecule.com The hydroxyl groups can also form hydrogen bonds with water molecules, further strengthening this stabilizing layer. smolecule.com Research on similar laurate-based esters, such as ethyl laurate and propyleneglycol monolaurate, has demonstrated their effectiveness in creating microemulsions for the delivery of drugs like diazepam and glibenclamide. nih.govnih.gov These systems often include a combination of surfactants and co-solvents to achieve the desired properties for rapid and efficient drug absorption. nih.gov

Table 3: Representative Components of a Laurate-Based Microemulsion System

| Component | Function | Example Substance(s) |

|---|---|---|

| Oil Phase | Serves as a reservoir for lipophilic drugs. | Ethyl laurate, Lauroglycol-FCC nih.govnih.gov |

| Surfactant | Reduces interfacial tension between oil and water phases to form microdroplets. | Tween 80, Cremophor-EL nih.govnih.gov |

| Co-surfactant / Co-solvent | Increases the flexibility of the interfacial film and further reduces interfacial tension. | Propylene (B89431) glycol, Ethanol nih.gov |

| Aqueous Phase | The continuous or dispersed phase, depending on the emulsion type (o/w or w/o). | Water, Buffer solutions |

This compound and related laurate esters are recognized as effective chemical penetration enhancers for dermal and transdermal drug delivery. googleapis.com The primary barrier to drug absorption through the skin is the outermost layer, the stratum corneum (SC), which consists of tightly packed corneocytes embedded in a highly organized lipid matrix. Chemical enhancers like this compound function by reversibly reducing the barrier function of the SC. researchgate.net

The principal mechanism of action involves the interaction of the laurate moiety with the lipids of the stratum corneum. The lipophilic laurate tail can insert itself into the intercellular lipid bilayers, disrupting their highly ordered, crystalline structure. nih.gov This disruption increases the fluidity of the lipid matrix, creating more permeable regions through which drug molecules can diffuse more easily. An in vitro study on lauric acid showed that it partitions into both the lipid and protein domains of the stratum corneum, indicating a multi-faceted interaction with the skin barrier. nih.gov

This fluidization of the SC lipids is a key mechanism for enhancing the transport of a wide variety of drugs across the skin. By modifying the skin's barrier properties, this compound helps to increase the flux of active pharmaceutical ingredients into the deeper layers of the skin and into systemic circulation, making it a valuable excipient in topical and transdermal formulations. smolecule.com

Table 4: Proposed Mechanisms of Dermal Penetration Enhancement by Lauric Acid and its Esters

| Mechanism | Description | Effect on Stratum Corneum |

|---|---|---|

| Lipid Bilayer Disruption | The enhancer molecules intercalate into the intercellular lipid matrix of the stratum corneum. | Disrupts the highly ordered, crystalline structure of the lipids. researchgate.net |

| Increased Lipid Fluidity | The disruption of lipid packing leads to a more fluid, less resistant lipid environment. | Decreases the diffusional resistance of the stratum corneum to drug molecules. |

| Partitioning into SC Domains | Lauric acid has been shown to partition into both the lipid and protein (keratin) domains of the SC. nih.gov | May swell keratin (B1170402) structures and alter drug partitioning into the skin. |

| Creation of Permeable Defects | The insertion of enhancer molecules may create transient pores or disordered regions within the lipid bilayers. | Provides pathways for enhanced drug diffusion across the skin barrier. |

Table 5: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-O-lauroyl-erythorbic acid (Erythorbyl laurate) |

| Alistipes |

| Ampicillin |

| Arachidonic acid |

| Bacillus cereus |

| Butyrate |

| Capric acid |

| Caprylic acid |

| Coenzyme Q10 |

| Cyclooxygenase-2 (COX-2) |

| Diazepam |

| Diclofenac sodium |

| Docosahexaenoic acid |

| Eicosapentaenoic acid |

| Ergosterol |

| Ethanol |

| Ethyl laurate |

| Glibenclamide |

| Glycerol (B35011) monolaurate |

| Hyaluronic acid |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1β (IL-1β) |

| Interleukin-2 (IL-2) |

| Interleukin-6 (IL-6) |

| Lactobacillus |

| Lauric acid |

| Lauryl betaine |

| Listeria monocytogenes |

| Monolaurin (B1671894) |

| Nitric oxide |

| Nisin |

| Norank-f-Muribaculaceae |

| Oleic acid |

| Poly(glyceryl)10-stearate |

| Polyethylene glycol monolaurate |

| Progesterone |

| Propionate |

| Propylene glycol |

| Propylene glycol monolaurate |

| Puerarin |

| Sodium hyaluronate |

| Staphylococcus aureus |

| Sucrose laurate |

| Sucrose monolaurate |

| Thiocolchicoside |

Integration into Lipid-Based Nanosystems and Controlled Release Platforms

This compound, also known as propylene glycol monolaurate, is a versatile non-ionic surfactant and lipid excipient utilized in the development of advanced drug delivery systems. Its amphiphilic nature, possessing both a hydrophilic 2-hydroxypropyl head group and a lipophilic laurate tail, allows it to function as a solubilizer, emulsifier, and a key structural component in various lipid-based nanosystems. These nanosystems are designed to enhance the solubility, stability, and bioavailability of poorly water-soluble therapeutic agents.

One of the primary applications of this compound is as a liquid lipid or co-surfactant in the formulation of self-nanoemulsifying drug delivery systems (SNEDDS) and nanostructured lipid carriers (NLCs). wisdomlib.orgnih.govresearchgate.net In NLCs, which are composed of a blend of solid and liquid lipids, this compound is incorporated as part of the liquid lipid core. researchgate.net This integration disrupts the perfect crystalline structure of the solid lipid, creating an amorphous, unstructured matrix. nih.gov This imperfect matrix offers greater space to accommodate drug molecules, thereby increasing drug loading capacity and preventing drug expulsion during storage, a common issue with earlier generation solid lipid nanoparticles (SLNs). nih.gov

In SNEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants, this compound can serve as the oil phase or co-surfactant. wisdomlib.orgnih.gov Upon gentle agitation in aqueous media (such as gastrointestinal fluids), these systems spontaneously form fine oil-in-water nanoemulsions. The inclusion of this compound aids in the solubilization of the drug and strengthens the affinity of the resulting nano-droplets with the cell membranes of the gastrointestinal tract, facilitating the formation of mixed micelles that can enhance oral bioavailability. wisdomlib.org

The table below summarizes the role of this compound in different lipid-based nanosystems.

| Nanosystem | Component Role of this compound | Primary Function in System |

| Nanostructured Lipid Carriers (NLCs) | Liquid Lipid | Creates imperfections in the solid lipid matrix, increasing drug loading capacity and stability. researchgate.netnih.gov |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Oil Phase / Co-surfactant | Acts as a drug solubilizer and promotes spontaneous nanoemulsion formation in aqueous environments. wisdomlib.orgnih.gov |

| Nano-micelles | Amphiphilic Component | Can be chemically conjugated to polymers to form amphiphilic copolymers that self-assemble into micelles for sustained drug release. nih.gov |

Metabolic Pathways and Biotransformation Studies

The biotransformation of this compound is initiated by its hydrolysis into its constituent components: lauric acid and 1,2-propanediol (propylene glycol). Subsequent metabolism proceeds along the distinct and well-characterized pathways for each of these molecules.

Once liberated, lauric acid and 1,2-propanediol enter separate metabolic routes.

Lauric Acid Metabolism: As a medium-chain fatty acid, lauric acid is rapidly absorbed and transported to the liver. In vitro studies using cultured rat hepatocytes have shown that it is efficiently taken up by cells. A significant portion undergoes mitochondrial β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for energy production. Another metabolic fate for lauric acid is elongation, where it is converted into longer-chain fatty acids such as myristic acid and palmitic acid. Furthermore, lauric acid is a substrate for esterification and is readily incorporated into cellular lipids, primarily triglycerides, which serve as an energy reserve.

In vivo studies in rats fed diets rich in lauric acid confirm its incorporation into triacylglycerols in adipose tissue. This indicates that once hydrolyzed from its parent ester, lauric acid joins the body's fatty acid pool and is utilized for both energy and storage.

1,2-Propanediol Metabolism: The metabolic fate of 1,2-propanediol involves its conversion into intermediates of central metabolism. One major pathway involves the oxidation of 1,2-propanediol to lactaldehyde by alcohol dehydrogenase. Lactaldehyde is then further oxidized to lactate (B86563) by an aldehyde dehydrogenase. Lactate can be converted to pyruvate (B1213749) and enter the gluconeogenesis pathway or be oxidized for energy. An alternative pathway involves the conversion of 1,2-propanediol to acetol, which can then be converted to methylglyoxal (B44143) and subsequently to D-lactate. nih.govresearchgate.net In the gut, resident microbiota can also metabolize 1,2-propanediol, primarily producing 1-propanol. nih.gov

The following table details the metabolic pathways for the breakdown products of this compound.

| Initial Component | Metabolic Pathway | Key Intermediates | Final Products/Fate |

| Lauric Acid | β-Oxidation | Acetyl-CoA | Energy (ATP), CO₂ |

| Fatty Acid Elongation | Myristic acid, Palmitic acid | Incorporation into complex lipids | |

| Esterification | Acyl-CoA | Triglycerides (storage in adipose tissue) | |

| 1,2-Propanediol | Oxidation | Lactaldehyde, Lactate, Pyruvate | Energy, Glucose (via gluconeogenesis) |

| Oxidation | Acetol, Methylglyoxal | D-Lactate | |

| Gut Microbiota Metabolism | - | 1-Propanol nih.gov |

The initial and rate-limiting step in the metabolism of this compound is the cleavage of its ester bond. This reaction is catalyzed by a broad class of hydrolytic enzymes, primarily carboxylesterases and lipases (triacylglycerol acylhydrolases), which are abundant in the gastrointestinal tract, liver, and blood plasma. nagoya-u.jp

The catalytic action of these enzymes is reversible; they can catalyze hydrolysis in aqueous environments and ester synthesis in microaqueous systems. nagoya-u.jp Research on the enzymatic synthesis of propyl laurate and other fatty acid esters using lipases from sources like Candida antarctica (Lipase B) and Thermomyces lanuginosus demonstrates the strong interaction between these enzymes and laurate esters. This capacity for synthesis implies a corresponding ability to catalyze the reverse reaction of hydrolysis under physiological conditions.

Studies utilizing model substrates such as p-nitrophenyl laurate are commonly employed to assay for esterase and lipase (B570770) activity, confirming that the laurate moiety is readily recognized and processed by these enzymes. The hydrolysis of this compound releases lauric acid and 1,2-propanediol, making them available for absorption and subsequent metabolism as described previously. The rate of this enzymatic hydrolysis can be a critical factor in the design of controlled-release drug formulations, where the ester may act as a prodrug linker.

| Enzyme Class | Source/Example | Action on Laurate Esters |

| Carboxylesterases (CEs) | Liver, Intestine, Plasma | Hydrolyze ester bonds of various xenobiotics and endogenous esters. |

| Lipases | Pancreas, Stomach | Hydrolyze triglycerides and other fatty acid esters. |

| Candida antarctica Lipase B (CalB) | Microbial | Widely used in biocatalysis for both esterification and hydrolysis of laurate esters. |

| Thermomyces lanuginosus Lipase | Microbial | Catalyzes the esterification of lauric acid, indicating affinity for the substrate. |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While specific SAR studies on derivatives of this compound are not extensively documented, a substantial body of research on related fatty acids and their esters provides a strong basis for predicting how structural modifications would impact its bioactivity profiles, particularly its function as a skin penetration enhancer.

The biological and physicochemical activity of fatty acid esters is highly dependent on their structure. Modifications to either the fatty acid chain or the alcohol moiety can significantly alter properties such as skin permeability enhancement, emulsification capacity, and susceptibility to enzymatic hydrolysis.

Modification of the Acyl (Laurate) Chain:

Chain Length: The length of the fatty acid chain is a critical determinant of its ability to enhance skin penetration. For saturated fatty acids, a parabolic relationship is often observed, where activity increases up to an optimal chain length (typically C10-C14) before decreasing. researchgate.netresearchgate.net Modifying the C12 laurate chain to be shorter or longer would therefore be expected to alter its efficacy as a penetration enhancer.

Degree of Saturation: Introducing double bonds into the acyl chain generally increases penetration-enhancing activity. Unsaturated fatty acids, like oleic acid (C18:1), are more effective than their saturated counterparts (stearic acid, C18:0) because the "kink" in their structure disrupts the highly ordered lipid lamellae of the stratum corneum more efficiently. nih.gov Therefore, an unsaturated analog of this compound would likely be a more potent permeation enhancer.

Branching: The presence of branching in the acyl chain can also modulate activity. Depending on the position and size of the branch, it can either increase or decrease the disruptive effect on skin lipids compared to the linear isomer. nih.gov

Modification of the Alcohol (2-Hydroxypropyl) Moiety:

The polarity and size of the head group are crucial. Altering the 2-hydroxypropyl group—for example, by creating an ether linkage instead of an ester, changing the position of the hydroxyl group, or adding more hydroxyl groups (e.g., using a glycerol backbone to create monolaurin)—would impact the molecule's hydrophile-lipophile balance (HLB). This would, in turn, affect its performance as a surfactant and its interaction with biological membranes. Ether-linked analogs would also exhibit significantly greater resistance to enzymatic hydrolysis, increasing metabolic stability.

The table below outlines potential structural modifications and their predicted effects.

| Structural Modification | Example Analog | Predicted Impact on Bioactivity Profile |

| Increase Acyl Chain Length | 2-Hydroxypropyl myristate (C14) | Potentially altered skin penetration efficacy (may increase or decrease based on parabolic relationship). researchgate.net |

| Introduce Unsaturation | 2-Hydroxypropyl oleate (B1233923) (C18:1) | Likely increased skin penetration enhancement due to disruption of stratum corneum lipids. nih.gov |

| Change Linkage Type | 2-Hydroxypropyl lauryl ether | Increased resistance to enzymatic hydrolysis, leading to greater metabolic stability. |

| Modify Alcohol Moiety | Glyceryl monolaurate | Altered HLB value, potentially changing emulsification properties and membrane interactions. |

The design and synthesis of analogs of this compound are driven by the goal of optimizing the molecule for a specific application, such as creating a more potent penetration enhancer, a more stable component for nanosystems, or a carrier for controlled drug release.

Design Strategy: Based on SAR principles, an analog designed for enhanced transdermal delivery might incorporate an unsaturated fatty acid like oleic acid. For applications requiring slower, controlled release of a covalently linked drug (a prodrug approach), the design might focus on creating a more sterically hindered ester bond to slow the rate of enzymatic hydrolysis. To create a novel amphiphilic polymer for drug-eluting nano-micelles, the hydroxyl group of this compound could be used as a point of attachment for conjugation to a hydrophilic polymer backbone, such as Pluronic F127. nih.gov

Synthesis Methods: The primary method for synthesizing this compound and its ester-based analogs is through esterification.

Chemical Synthesis: This can be achieved through the direct esterification of lauric acid (or its more reactive acyl chloride derivative) with 1,2-propanediol, often in the presence of an acid catalyst. Transesterification, reacting a fatty acid methyl ester (e.g., methyl laurate) with 1,2-propanediol, is another common chemical route. mdpi.com These methods are robust and scalable but may lack regioselectivity, potentially producing a mixture of 1- and 2-hydroxypropyl esters.

Enzymatic Synthesis: Biocatalysis using lipases offers a greener and more selective alternative. mdpi.com Enzymes like immobilized Candida antarctica lipase B (often sold as Novozym® 435) can efficiently catalyze the esterification of lauric acid and a desired alcohol under mild conditions, often in a non-aqueous environment to shift the reaction equilibrium toward synthesis over hydrolysis. vapourtec.com This method provides high selectivity and reduces the formation of by-products.

Analogs with different functional groups, such as amides, can be synthesized by reacting lauric acid with an appropriate amine, such as monoethanolamine, to produce lauroyl monoethanolamide. researcher.lifearpnjournals.org These synthetic strategies allow for the rational design of novel molecules with tailored physicochemical properties for advanced pharmaceutical and cosmetic applications.

Advanced Analytical Characterization and Quantification in Research

Spectroscopic Techniques for Complex Structural Elucidation and Conformation Analysis

Spectroscopy is a cornerstone in the structural analysis of molecules like 2-Hydroxypropyl laurate, providing detailed information about atomic connectivity and molecular vibrations.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework. The ¹H NMR spectrum is expected to show characteristic signals for the terminal methyl group of the laurate chain, the multiple methylene (-CH₂-) groups, the methine (-CH) and methylene (-CH₂-) groups of the propyl moiety, and the hydroxyl (-OH) proton. biointerfaceresearch.comresearchgate.netresearchgate.net

This compound possesses a chiral center at the C2 position of the propyl group, meaning it can exist as (R) and (S) enantiomers. Assigning the absolute stereochemistry is a significant challenge that can be addressed using specialized NMR techniques. This often involves derivatization with a chiral agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to create diastereomers. These diastereomers will exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of the enantiomeric excess and the assignment of the absolute configuration of the original molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Lauryl Chain CH₃ | ~0.88 (t) | ~14.1 |

| Lauryl Chain (CH₂)₈ | ~1.26 (m) | ~22.7 - 31.9 |

| Lauryl Chain -CH₂-CH₂-COO- | ~1.62 (quint) | ~24.9 |

| Lauryl Chain -CH₂-COO- | ~2.32 (t) | ~34.1 |

| Propyl Chain -CH(OH)-CH₃ | ~1.20 (d) | ~18.8 |

| Propyl Chain -O-CH₂- | ~4.05 (dd), ~4.15 (dd) | ~68.5 |

| Propyl Chain -CH(OH)- | ~3.95 (m) | ~66.5 |

| Ester Carbonyl C=O | - | ~174.5 |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions. (t = triplet, d = doublet, m = multiplet, quint = quintet, dd = doublet of doublets).

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are essential for identifying metabolites of this compound and for its application in quantitative proteomics. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the accurate mass of the parent ion and its fragments, enabling the confident determination of elemental composition. chemrxiv.orgchemrxiv.org

In fragmentation analysis (MS/MS), the molecular ion of this compound (m/z 258.40) would be expected to undergo characteristic cleavages. nih.gov Common fragmentation pathways for esters include cleavage of the ester bond (α-cleavage) and McLafferty rearrangements. wikipedia.orglibretexts.org This allows for structural confirmation and the identification of metabolites that may have undergone modifications such as hydroxylation or chain shortening.

In the field of proteomics, detergents are often required to solubilize membrane proteins for analysis. While not a conventional detergent, laurate-containing compounds have been investigated for their compatibility with mass spectrometry. Sodium laurate has been shown to be an effective, MS-compatible detergent for membrane proteomics, suggesting that understanding the behavior of related compounds like this compound could be relevant in such applications. plos.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 259.22 | [M+H]⁺ | Protonated molecular ion |

| 241.21 | [M-H₂O+H]⁺ | Loss of water |

| 201.18 | [C₁₂H₂₅O₂]⁺ | Cleavage of C-O bond (acylium ion) |

| 183.17 | [C₁₂H₂₃O]⁺ | Loss of water from acylium ion |

| 77.07 | [C₃H₉O₂]⁺ | Propylene (B89431) glycol fragment |

| 59.05 | [C₃H₇O]⁺ | Loss of water from propylene glycol fragment |

Note: These represent potential fragmentation patterns under positive ion electrospray ionization (ESI).

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. uha.frurv.cat These techniques are complementary and can be used for rapid identification and characterization of this compound.

For an ester like this compound, the FTIR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1735-1750 cm⁻¹. biointerfaceresearch.compurdue.edu Other key peaks include the C-O stretching vibrations of the ester group between 1100-1300 cm⁻¹, the broad O-H stretch from the hydroxyl group around 3200-3600 cm⁻¹, and various C-H stretching and bending vibrations from the alkyl chains. cdnsciencepub.com Raman spectroscopy is particularly sensitive to the non-polar C-C and C-H bonds in the long laurate chain, providing complementary information to the more polar groups seen in FTIR. nih.govresearchgate.net

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak | Broad, Strong (FTIR) |

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 | Strong |

| C=O Stretch (Ester) | 1735-1750 | 1735-1750 | Strong (FTIR), Medium (Raman) |

| CH₂ Bend | 1450-1470 | 1450-1470 | Medium |

| C-O Stretch (Ester) | 1100-1300 | Medium | Strong (FTIR) |

Chromatographic Methodologies for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatography is the primary technique for separating this compound from impurities, reaction byproducts, and its own isomers, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of this compound and identifying any related impurities. synthinkchemicals.comresearchgate.net Developing a robust HPLC method involves a systematic approach to optimize the separation of the main compound from potential impurities, such as unreacted lauric acid, propylene glycol, or di-esters of propylene glycol. americanpharmaceuticalreview.comijcrt.orgafricanjournalofbiomedicalresearch.com

Given the non-polar nature of the laurate chain and the presence of a polar hydroxyl group, reversed-phase HPLC (RP-HPLC) is the most suitable mode. A C18 or C8 column would be a logical starting point. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe. Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as this compound lacks a strong UV chromophore. mdpi.com

Separating the (R) and (S) enantiomers requires a chiral stationary phase (CSP). Columns based on polysaccharide derivatives, such as cellulose or amylose, are often effective for this purpose. rotachrom.commtc-usa.comresearchgate.net

Table 4: Example HPLC Method Parameters for Impurity and Chiral Analysis

| Parameter | Impurity Profiling (RP-HPLC) | Chiral Separation (Normal Phase) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile | Heptane:Ethanol (e.g., 95:5 v/v) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Detector | ELSD / CAD / MS | UV (if derivatized) or ELSD / CAD |

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile compounds. mdpi.com While this compound itself has limited volatility, GC can be used to monitor its synthesis by quantifying the more volatile reactants like propylene glycol. It is also an excellent tool for detecting trace volatile impurities, such as residual solvents from the manufacturing process.

For the analysis of this compound itself, a derivatization step is typically required to increase its volatility and thermal stability. Silylation, for example, converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, making the molecule amenable to GC analysis. This approach can also be used to separate and quantify isomers of related fatty acid esters. nih.gov

Table 5: Potential GC Method for Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Thermal Analysis Techniques in Formulation and Material Science Research

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound, these methods are invaluable for understanding its physical state, stability, and compatibility with other formulation components.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of transitions such as melting (fusion), crystallization, and glass transitions.

This compound is typically described as a colorless to pale yellow, oily liquid at room temperature (20°C), which indicates its melting point is below this temperature. chemicalbook.comnmpharmtech.com A DSC analysis would be used to precisely determine its melting temperature (T_m) and the associated enthalpy of fusion (ΔH_fus) upon heating a previously frozen sample. At much lower temperatures, the compound may exhibit a glass transition (T_g), which is characteristic of the amorphous or non-crystalline state.

Table 2: Physical and Calculated Thermal Properties of this compound

| Property | Value | Unit | Source/Method |

|---|---|---|---|

| Physical State (20°C) | Clear, oily liquid | - | chemicalbook.com |

| Boiling Point (760 mmHg) | 362.5 | °C | chemicalbook.com |

| Enthalpy of Fusion (ΔH_fus) | 37.96 | kJ/mol | Joback Method (Calculated) chemeo.com |

| Molecular Weight | 258.40 | g/mol | nih.gov |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics. A TGA curve plots the percentage of initial mass remaining against temperature.

For this compound, a key consideration is its relatively high boiling point (362.5 °C) and lower flash point (139.3 °C). chemicalbook.com When analyzed by TGA in an open pan at atmospheric pressure, significant mass loss would likely occur due to evaporation well before the onset of thermal decomposition. The TGA thermogram would therefore reflect the compound's volatility rather than its chemical breakdown.

To study the true thermal decomposition kinetics, experimental conditions must be adjusted to prevent volatilization, for instance by using a sealed high-pressure sample pan or by conducting the analysis under elevated pressure. This would allow the sample to reach its decomposition temperature, where covalent bonds begin to break. The data from such an experiment could then be used to determine kinetic parameters like the activation energy (E_a) of the decomposition reaction. In the absence of specific TGA data, it is known that micellar structures formed by this compound in aqueous solutions can be disrupted at temperatures above 60-80°C. smolecule.com However, this relates to the breakdown of intermolecular aggregates rather than the covalent decomposition of the molecule itself.

Rheological Characterization in Complex System Research

Rheology is the study of the flow and deformation of matter. For materials like creams, lotions, and emulsions that contain this compound, rheology is critical as it governs properties such as viscosity, texture, spreadability, and stability. This compound, as a surfactant, can significantly influence the rheological properties of a formulation, both in the bulk phase and at interfaces.

The addition of this compound to a liquid formulation can increase its bulk viscosity. This effect is related to the formation of micelles and their interactions within the solvent.

Of particular importance is the compound's impact on interfacial rheology. In systems like foams and emulsions, this compound molecules accumulate at the oil-water or air-water interface, creating a film. The mechanical properties of this film are crucial for the stability of the system. Dilatational rheology is used to study how these interfacial films respond to expansion and compression. smolecule.com The key parameter measured is the dilatational modulus, which has both an elastic (storage) and a viscous (loss) component. A high dilatational modulus indicates a strong, resilient interfacial film that can resist droplet or bubble coalescence, thereby enhancing emulsion or foam stability. smolecule.comacs.org Research on similar lauric acid monoesters has shown that they can form a "soft glass" phase at interfaces, indicating a highly structured and stable interfacial layer. acs.orgelectronicsandbooks.com

Table 3: Key Rheological Concepts for Systems Containing this compound

| Concept | Relevance to this compound | Impact on Formulation | Reference |

|---|---|---|---|

| Bulk Viscosity | Influences the flow behavior of the entire liquid system through molecular and micellar interactions. | Determines product thickness, pourability, and feel (e.g., richness of a cream). | nih.gov |

| Interfacial Film | Forms a layer at the boundary between two immiscible phases (e.g., oil and water). | Prevents coalescence of droplets in an emulsion or bubbles in a foam. | smolecule.com |

| Dilatational Rheology | Characterizes the mechanical strength and elasticity of the interfacial film. | A higher dilatational modulus generally leads to greater long-term stability of emulsions and foams. | smolecule.comacs.org |

| Marangoni Effect | Flow along an interface caused by gradients in surface tension. | Can help stabilize films around droplets and prevent thinning that leads to rupture. | smolecule.com |

Environmental Impact and Safety Research for 2 Hydroxypropyl Laurate

Biodegradation and Environmental Fate Studies

The behavior and ultimate fate of 2-Hydroxypropyl laurate in the environment are crucial for assessing its ecological footprint. This section reviews the existing, albeit limited, research on its degradation processes, potential to persist, and interactions within ecosystems.

Aerobic and Anaerobic Degradation Pathways in Aquatic and Terrestrial Environments

Detailed studies delineating the specific aerobic and anaerobic degradation pathways of this compound in both aquatic and terrestrial environments are not extensively documented in peer-reviewed literature. As an ester, it is anticipated that the primary route of biodegradation would involve the enzymatic hydrolysis of the ester bond, yielding lauric acid and propylene (B89431) glycol. These resulting compounds are generally considered to be readily biodegradable. However, specific research confirming this pathway and determining the rate of degradation for this compound under various environmental conditions is not currently available.

Persistence and Bioaccumulation Potential Research

Data specifically quantifying the persistence and bioaccumulation potential of this compound are sparse. Persistence, often measured by a substance's half-life in different environmental compartments, has not been established for this compound. Similarly, bioaccumulation studies, which would determine its likelihood of concentrating in the tissues of living organisms, have not been specifically reported. Without empirical data from standardized tests, a definitive assessment of its persistence and bioaccumulation factor (BAF) or bioconcentration factor (BCF) cannot be provided at this time.

Aquatic and Terrestrial Ecotoxicology Investigations

Mammalian Toxicology Research (Excluding Dosage and Administration)

The understanding of how this compound interacts with mammalian cells at a molecular level is fundamental to its safety assessment. This section explores the available in vitro research on its cytotoxicity, genotoxicity, and the cellular mechanisms affected by its exposure.

In Vitro Cytotoxicity and Genotoxicity Assessments

Direct and specific in vitro cytotoxicity and genotoxicity assessments for this compound are not widely reported. Cytotoxicity assays, which measure the potential of a substance to cause cell death, and genotoxicity assays, which assess its ability to damage genetic material (DNA), are critical for evaluating its toxic potential. While safety data sheets for products containing this compound may exist, they often lack detailed, publicly accessible primary research data on these specific endpoints.

Mechanistic Studies of Cellular Response to Exposure and Stress Pathways

Research into the specific molecular and cellular mechanisms by which mammalian cells respond to exposure to this compound is currently limited. Mechanistic studies are essential for understanding the underlying pathways of toxicity, such as the induction of oxidative stress, inflammatory responses, or disruption of cellular signaling. Without such studies, a detailed understanding of the cellular stress pathways activated by this compound remains to be elucidated.

Research on Potential Sensitization, Irritation, and Allergic Contact Dermatitis Mechanisms

The potential of this compound to induce skin sensitization, irritation, and allergic contact dermatitis has been evaluated, primarily through studies on analogous compounds, specifically propylene glycol esters. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a group of these esters, concluding them to be safe for use in cosmetics when formulated to be non-irritating. cosmeticsinfo.orgcir-safety.org

In rabbit skin irritation studies, Propylene Glycol Laurate was classified as slightly irritating. cosmeticsinfo.orgcir-safety.org This is part of a broader body of research on propylene glycol and its esters, which are generally considered to have a low potential for significant skin reactions at typical use concentrations. For instance, clinical studies on propylene glycol itself have demonstrated an absence of dermal sensitization at use concentrations, though concerns about irritation remain. nih.gov Patch testing in humans with propylene glycol has indicated it to be a weak contact sensitizer, with a low risk of sensitization on undamaged skin. nih.gov

It is important to note that while propylene glycol esters as a group are considered safe, some data suggests they may enhance the skin penetration of other chemicals. cosmeticsinfo.org This property necessitates careful formulation of products containing these ingredients to account for the potential of increased absorption of other components. cosmeticsinfo.org

| Test Substance | Test Type | Species | Results | Reference |

|---|---|---|---|---|

| Propylene Glycol Laurate | Skin Irritation | Rabbit | Slightly irritating | cosmeticsinfo.orgcir-safety.org |

| Propylene Glycol Dicaprylate/Dicaprate | Skin Irritation | Rabbit | Minimally irritating | cir-safety.org |

| Propylene Glycol Stearate (up to 55%) | Single Insult Patch Test | Human | No significant irritation | cir-safety.org |

| Product with 2.5% Propylene Glycol Stearate | Skin Sensitization | Human | No evidence of sensitization | cir-safety.org |

Emerging Research Directions and Future Perspectives for 2 Hydroxypropyl Laurate

Novel Applications in Sustainable Chemistry and Advanced Materials Science

In the quest for environmentally benign materials and processes, 2-Hydroxypropyl laurate is emerging as a key compound in sustainable chemistry and advanced materials science. Its inherent biodegradability and derivation from renewable resources make it an attractive alternative to petroleum-based products.

One of the most promising areas of research is its application in the development of biodegradable packaging materials. Scientific investigations have shown that the esterification of natural polymers like starch and cellulose with laurate esters, such as this compound, can significantly enhance their material properties. This modification aims to overcome the inherent brittleness and hydrophilicity of starch and cellulose films, thereby expanding their applicability.

Research into starch films modified with laurate esters has demonstrated notable improvements in mechanical properties. For instance, the incorporation of starch laurate has been shown to increase the elongation at break of starch films, making them more flexible and less prone to fracture. Concurrently, a decrease in tensile strength and elastic modulus is observed, indicating a plasticizing effect. Furthermore, the hydrophobic nature of the laurate chain contributes to a reduction in the water vapor permeability of these films, a critical factor for food packaging applications.

Similarly, the esterification of cellulose with laurate esters yields cellulose laurate, a more hydrophobic and ductile material compared to its unmodified counterpart. This enhanced hydrophobicity is crucial for creating water-resistant biodegradable materials. The enzymatic synthesis of these laurate esters, often employing lipases, is a key focus of green chemistry research, as it offers a milder and more selective alternative to conventional chemical synthesis.

The potential of this compound as a bio-based plasticizer is another significant area of investigation. Plasticizers are essential additives for improving the flexibility and processability of polymers. The drive to replace traditional phthalate-based plasticizers, due to health and environmental concerns, has spurred research into safer, bio-based alternatives like this compound.

Furthermore, this compound plays a role in the sustainable production of other valuable chemicals. For example, it is involved in the synthesis of sucrose (B13894) monolaurate, a non-ionic surfactant with wide applications in the food, cosmetic, and pharmaceutical industries. The development of efficient, high-yield processes for sucrose monolaurate production using bio-based starting materials is an active area of research.

| Property Modified | Effect of Laurate Ester Modification |

| Mechanical Properties of Starch Films | |

| Elongation at Break | Increased |

| Tensile Strength | Decreased |

| Elastic Modulus | Decreased |

| Barrier Properties of Starch Films | |

| Water Vapor Permeability | Decreased |

| Properties of Cellulose Films | |

| Hydrophobicity | Increased |

| Ductility | Increased |

Integration with Nanotechnology and Innovative Delivery Systems Research

The unique surfactant properties of this compound make it a compound of significant interest in the field of nanotechnology, particularly in the design and development of innovative drug delivery systems. Its ability to act as an emulsifier and stabilizer is being harnessed to create nano-sized formulations that can enhance the solubility and bioavailability of poorly water-soluble drugs.

One of the key areas of application is in the formulation of nanoemulsions. Nanoemulsions are dispersions of oil and water with droplet sizes typically in the range of 20-200 nanometers. Due to their small droplet size, nanoemulsions offer several advantages for drug delivery, including improved drug solubilization, enhanced absorption, and better stability. This compound, often referred to as propylene (B89431) glycol monolaurate in pharmaceutical literature, is frequently used as a component of the oil phase or as a co-surfactant in these formulations.

Research has demonstrated that nanoemulsions containing this compound can be formulated to have a mean particle size of approximately 140 nm. More refined formulations have achieved even smaller droplet sizes, falling within the 20-100 nm range, resulting in translucent nanoemulsions. The selection of appropriate oils, surfactants, and co-surfactants, including this compound, is critical in determining the particle size and stability of the resulting nanoemulsion.

Self-emulsifying drug delivery systems (SEDDS) represent another innovative application of this compound. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This in-situ emulsion formation can significantly improve the oral bioavailability of lipophilic drugs by presenting them in a solubilized form for absorption.

In vivo studies have underscored the potential of this compound-containing SEDDS. For instance, a study on the oral delivery of a poorly soluble drug, morin, complexed with a phospholipid and formulated in a SEDDS, showed a significantly greater maximum plasma concentration (Cmax) of 28.60 µg/mL compared to a suspension of the drug (5.53 µg/mL) nih.gov. This highlights the substantial enhancement in bioavailability that can be achieved with these advanced delivery systems.